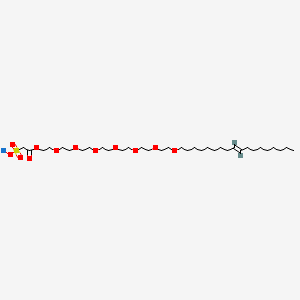
Sodium 2-((3,6,9,12,15,18,21-heptaoxanonatriacont-30-enyl)oxy)-2-oxoethane-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-((3,6,9,12,15,18,21-heptaoxanonatriacont-30-enyl)oxy)-2-oxoethane-1-sulphonate is a complex organic compound with the molecular formula C34H66O12SNa and a molecular weight of 720.90 g/mol. This compound is known for its unique structure, which includes a long polyether chain and a sulfonate group, making it highly soluble in water and useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((3,6,9,12,15,18,21-heptaoxanonatriacont-30-enyl)oxy)-2-oxoethane-1-sulphonate typically involves the reaction of a long-chain polyether alcohol with a sulfonating agent. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to ensure the reaction proceeds efficiently.
Solvent: Polar solvents like dimethyl sulfoxide (DMSO) or water to dissolve the reactants.
Catalyst: Acidic catalysts such as sulfuric acid to facilitate the sulfonation process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves:
Reactant Feed: Continuous feeding of the polyether alcohol and sulfonating agent into the reactor.
Reaction Control: Monitoring temperature, pressure, and pH to optimize the reaction.
Purification: Post-reaction purification steps, including filtration and crystallization, to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-((3,6,9,12,15,18,21-heptaoxanonatriacont-30-enyl)oxy)-2-oxoethane-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The polyether chain can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonate group can be reduced to a sulfinate using reducing agents such as sodium borohydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions with nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Amines or other nucleophiles in a polar solvent.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the polyether chain.
Reduction: Formation of sulfinates or thiols.
Substitution: Formation of sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 2-((3,6,9,12,15,18,21-heptaoxanonatriacont-30-enyl)oxy)-2-oxoethane-1-sulphonate has diverse applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and biocompatibility.
Industry: Utilized in the formulation of detergents and cleaning agents due to its surfactant properties.
Wirkmechanismus
The mechanism of action of Sodium 2-((3,6,9,12,15,18,21-heptaoxanonatriacont-30-enyl)oxy)-2-oxoethane-1-sulphonate involves its interaction with various molecular targets:
Surfactant Action: The compound reduces surface tension, allowing it to interact with and solubilize hydrophobic molecules.
Cell Membrane Interaction: In biological systems, it can integrate into cell membranes, enhancing permeability and facilitating the transport of other molecules.
Pathways Involved: It may activate specific signaling pathways related to cell growth and survival, although detailed studies are required to elucidate these mechanisms fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2-((3,6,9,12,15-pentaoxatritriacont-24-enyl)oxy)-2-oxoethane-1-sulphonate
- Sodium 1-((2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl)sulfonatoacetate)
Uniqueness
Sodium 2-((3,6,9,12,15,18,21-heptaoxanonatriacont-30-enyl)oxy)-2-oxoethane-1-sulphonate stands out due to its longer polyether chain, which provides enhanced solubility and surfactant properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
94386-38-6 |
|---|---|
Molekularformel |
C34H65NaO12S |
Molekulargewicht |
720.9 g/mol |
IUPAC-Name |
sodium;2-[2-[2-[2-[2-[2-[2-[2-[(E)-octadec-9-enoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-oxoethanesulfonate |
InChI |
InChI=1S/C34H66O12S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-39-19-20-40-21-22-41-23-24-42-25-26-43-27-28-44-29-30-45-31-32-46-34(35)33-47(36,37)38;/h9-10H,2-8,11-33H2,1H3,(H,36,37,38);/q;+1/p-1/b10-9+; |
InChI-Schlüssel |
KBKZYRWUYTYSKU-RRABGKBLSA-M |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


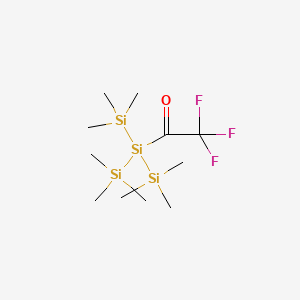

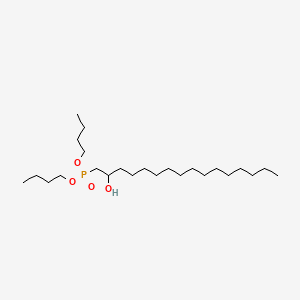
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide](/img/structure/B13774358.png)

![Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13774377.png)
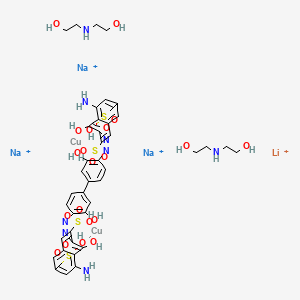
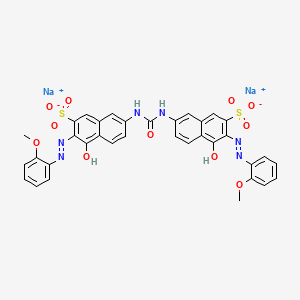

![Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-](/img/structure/B13774397.png)
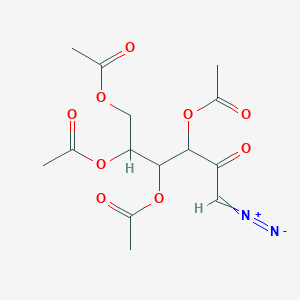
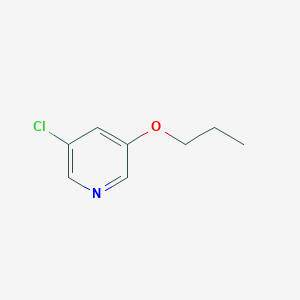
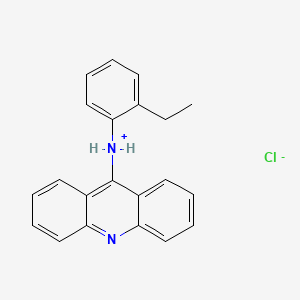
![N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13774431.png)
